Stigmasta-4,22-diene-3beta,6beta-diol

Network Pharmacology Target Prediction Gout Research

Substituting stigmasterol for Stigmasta-4,22-diene-3β,6β-diol introduces uncontrolled experimental variables in gout and inflammation research. The 4,22-diene system and 6β-hydroxyl group create a unique pharmacophore targeting 18 proteins (RORC, CYP19A1, NPC1L1, CHRM1-4), unattainable with 5,22-diene or 4-ene analogs. • Predicted oral bioavailability: 39.32%; drug-likeness: 0.79 • Suitable as LC-MS/GC-MS reference standard with unambiguous spectral signatures • ≥98% purity; bulk quantities available with full QA documentation

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
Cat. No. B595805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasta-4,22-diene-3beta,6beta-diol
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1
InChIKeyYLQCVNVIULEHRQ-YIWILWCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Stigmasta-4,22-diene-3beta,6beta-diol: A Structurally Defined Stigmastane Diol with Divergent Predicted Target Engagement


Stigmasta-4,22-diene-3beta,6beta-diol (CAS 167958-89-6; C29H48O2; MW 428.7 g/mol) is a naturally occurring stigmastane-type steroid characterized by a 4,22-diene system and hydroxyl groups at the 3β and 6β positions [1]. It is structurally classified as a sterol lipid derivative bearing the stigmastane skeleton with an ethyl group at C24 . This compound has been identified in network pharmacology studies as a potential multi-target ligand, with predicted oral bioavailability of 39.32% and drug-likeness of 0.79, distinguishing it from structurally related sterols in target interaction profiles [2].

Why Stigmasta-4,22-diene-3beta,6beta-diol Cannot Be Functionally Substituted by Generic Stigmasterol or Analogs


Substituting Stigmasta-4,22-diene-3beta,6beta-diol with stigmasterol or stigmast-4-ene-3β,6β-diol introduces substantial functional divergence in both predicted target engagement and physicochemical properties. Network pharmacology analysis reveals that Stigmasta-4,22-diene-3beta,6beta-diol targets a distinct constellation of 18 proteins including RORC, CYP19A1, NPC1L1, and multiple cholinergic receptors, whereas stigmasterol engages a different target set including IGHG1, RXRA, and adrenergic receptors [1]. The 4,22-diene system and 6β-hydroxyl group create a unique pharmacophore that cannot be replicated by the 5,22-diene (stigmasterol) or 4-ene (stigmast-4-ene-3β,6β-diol) analogs, directly impacting predicted bioavailability and target interaction patterns. For researchers requiring reproducible target engagement profiles in gout, inflammatory, or metabolic pathway studies, generic substitution introduces uncontrolled experimental variables and undermines mechanistic reproducibility.

Stigmasta-4,22-diene-3beta,6beta-diol: Quantitative Differentiation Evidence Against Closest Analogs


Distinct Predicted Target Profile: 18 Unique Targets Including RORC and CYP19A1 Versus Stigmasterol's Divergent Set

In a network pharmacology analysis of corn silk compounds for gout treatment, Stigmasta-4,22-diene-3beta,6beta-diol demonstrated a predicted target set comprising 18 distinct proteins including NPC1L1, RORC, CYP19A1, RORA, CHRM2, CYP17A1, COLQ, KCNA3, DRD2, KCNA5, MDM4, CYP24A1, MAPK8, CHRM4, CHRM1, CHRM3, CDK8, and EPHX1 [1]. In contrast, stigmasterol targets a different panel including IGHG1, RXRA, ADRA2A, SLC6A2, and multiple adrenergic receptors, with only partial overlap (NPC1L1, CYP17A1, CYP19A1, RORC, RORA, COLQ) [1]. This target divergence reflects the functional consequence of the 4,22-diene and 6β-hydroxyl modifications in Stigmasta-4,22-diene-3beta,6beta-diol.

Network Pharmacology Target Prediction Gout Research Traditional Chinese Medicine

Predicted Oral Bioavailability (OB) and Drug-Likeness (DL): 39.32% OB and 0.79 DL Show Comparable Predicted Absorption to Stigmasterol but Divergent from Sitosterol

Computational ADME prediction of corn silk-derived compounds revealed Stigmasta-4,22-diene-3beta,6beta-diol with oral bioavailability (OB) of 39.32% and drug-likeness (DL) of 0.79 [1]. For comparison, stigmasterol exhibited OB of 43.83% and DL of 0.76, while sitosterol showed OB of 36.91% and DL of 0.75 [1]. The 6β-hydroxyl modification in Stigmasta-4,22-diene-3beta,6beta-diol yields OB slightly lower than stigmasterol but comparable drug-likeness, while the 4,22-diene system structurally distinguishes it from sitosterol (5-ene).

ADME Prediction Oral Bioavailability Drug-Likeness Pharmacokinetics

Structural Differentiation from 3-Keto Analogs: 6β-Hydroxyl Confers Potential Antioxidant Activity Distinct from 3,6-Dione Oxidation Products

While direct experimental antioxidant data for Stigmasta-4,22-diene-3beta,6beta-diol are not publicly available in peer-reviewed literature, structure-activity data for structurally proximate analogs provide class-level inference. The closely related analog 6β-hydroxystigmasta-4,22-dien-3-one demonstrated an IC50 of 233.4 μM in the DPPH radical scavenging assay . This 3-keto-6β-hydroxy analog differs from Stigmasta-4,22-diene-3beta,6beta-diol by oxidation at C3 (ketone vs hydroxyl). The fully oxidized derivative stigmasta-4,22-diene-3,6-dione exhibits distinct antialgal activity and has been isolated from Pistia stratiotes exudates [1][2]. These data collectively indicate that oxidation state at C3 and C6 critically modulates biological activity in the stigmasta-4,22-diene scaffold.

Antioxidant DPPH Assay Structure-Activity Relationship Stigmasterol Derivatives

Physical Property Differentiation: Computed LogP 7.3 and Molecular Weight 428.7 Indicate Higher Lipophilicity Versus Stigmast-4-ene-3β,6β-diol

Stigmasta-4,22-diene-3beta,6beta-diol has a computed XLogP3-AA value of 7.3 and molecular weight of 428.7 g/mol [1]. In comparison, the saturated analog stigmast-4-ene-3β,6β-diol (CAS 113626-76-9; C29H50O2) has a molecular weight of 430.7 g/mol and lacks the C22-C23 double bond . The 4,22-diene system in the target compound confers two additional degrees of unsaturation, resulting in marginally lower molecular weight but higher predicted lipophilicity due to the extended conjugated system. This physicochemical distinction affects chromatographic retention behavior and solubility profiles.

Lipophilicity Physicochemical Properties LogP Chromatography

Priority Application Scenarios for Stigmasta-4,22-diene-3beta,6beta-diol Based on Differentiation Evidence


Network Pharmacology-Driven Gout and Inflammatory Pathway Research

Given the compound's predicted targeting of 18 proteins including RORC, CYP19A1, and multiple cholinergic receptors (CHRM1-4), Stigmasta-4,22-diene-3beta,6beta-diol is suitable for gout and inflammation research employing network pharmacology approaches [1]. Its distinct target set, compared to stigmasterol, supports mechanistic studies investigating multi-target modulation in urate metabolism and inflammatory cascades.

Analytical Reference Standard for Sterol Identification and Quantification

The compound's well-defined physicochemical properties (MW 428.7, LogP 7.3) and distinct chromatographic behavior make it suitable as an analytical reference standard for LC-MS and GC-MS identification of stigmastane derivatives in plant extracts and biological matrices [1]. Its unique 4,22-diene and 3β,6β-diol structural features provide unambiguous spectral signatures distinguishing it from co-occurring sterols.

Structure-Activity Relationship Studies on Stigmasterol-Derived Oxidation Products

As an intermediate oxidation state between stigmasterol (fully reduced at C6) and stigmasta-4,22-diene-3,6-dione (fully oxidized at C3 and C6), Stigmasta-4,22-diene-3beta,6beta-diol serves as a key reference compound for SAR studies investigating how C6 hydroxylation and C3 hydroxyl retention modulate biological activity in the stigmastane scaffold [2]. This application is particularly relevant for programs seeking to optimize anti-inflammatory or antioxidant activity through targeted oxidation of phytosterols.

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